molecular formula C18H29NO5Si B14786573 N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine

N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine

Katalognummer: B14786573
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: RWIBCRFYARPQFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-threonine, an essential amino acid, and is often used as a protecting group for amino acids during peptide synthesis.

Vorbereitungsmethoden

The synthesis of N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine with a tert-butyldimethylsilyl group and the protection of the amino group with a benzyloxycarbonyl group. The reaction conditions often include the use of tert-butyldimethylsilyl chloride and benzyloxycarbonyl chloride in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the protecting groups.

    Substitution: The tert-butyldimethylsilyl group can be selectively cleaved using reagents like tetrabutylammonium fluoride.

    Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis to prevent unwanted side reactions.

    Biology: In the study of enzyme mechanisms and protein structure.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Wirkmechanismus

The compound exerts its effects primarily through its role as a protecting group. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the enzymes and reagents used in peptide synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other amino acid derivatives with different protecting groups, such as:

  • N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-serine
  • N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-tyrosine

N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is unique in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.

Eigenschaften

Molekularformel

C18H29NO5Si

Molekulargewicht

367.5 g/mol

IUPAC-Name

3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C18H29NO5Si/c1-13(24-25(5,6)18(2,3)4)15(16(20)21)19-17(22)23-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3,(H,19,22)(H,20,21)

InChI-Schlüssel

RWIBCRFYARPQFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.